Clostebol acetate

Catalog No.
S524066
CAS No.
855-19-6
M.F
C21H29ClO3
M. Wt
364.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clostebol acetate

CAS Number

855-19-6

Product Name

Clostebol acetate

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1

InChI Key

XYGMEFJSKQEBTO-KUJXMBTLSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Solubility

Soluble in DMSO

Synonyms

4-chloroandrost-4-ene-17beta-ol-3-one acetate, 4-chlorotestosterone 17-acetate, 4-chlorotestosterone acetate, 4-CLTA, clostebol-17-acetate, clostebolacetate, Macrobin, Steranobol, turinabol

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C

Description

The exact mass of the compound Clostebol acetate is 364.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Anabolic Effects

    Historical studies investigated clostebol acetate's ability to promote muscle growth and bone health. Researchers compared its effects to testosterone, noting its potential for treating muscle wasting conditions []. However, due to safety concerns and the development of more targeted drugs, this line of research has largely been discontinued.

  • Detection Methods

    Clostebol acetate serves as a reference compound in anti-doping research. Scientists use it to develop and validate analytical methods for detecting anabolic steroid use in athletes []. This application leverages clostebol acetate's well-defined chemical structure and known metabolic pathways.

  • Steroid Metabolism Research

    Some studies have employed clostebol acetate to investigate steroid metabolism. Researchers can use it to study how the body processes and eliminates these compounds, potentially leading to a better understanding of endogenous steroid hormone function [].

  • Liver damage
  • Increased risk of blood clots
  • Mood swings and aggression

Clostebol acetate is a synthetic anabolic-androgenic steroid derived from testosterone, specifically a 4-chloro derivative. Its chemical formula is C21H29ClO3, and it has an average mass of approximately 364.91 Da. Clostebol acetate is primarily used in topical formulations, often combined with neomycin, for treating minor skin wounds and infections. This compound's chlorination prevents its conversion to dihydrotestosterone (DHT) and estrogen, making it distinct in its anabolic properties while minimizing androgenic side effects .

Limited research exists on the specific mechanism of action of clostebol acetate. However, its structural similarity to testosterone suggests it might bind to androgen receptors in tissues, promoting muscle growth and protein synthesis []. The lack of conversion to estrogen and DHT might limit some of the side effects associated with other anabolic steroids [].

  • Clostebol acetate is a controlled substance due to its potential for abuse by athletes to enhance performance.
  • Common side effects of anabolic steroids include liver damage, increased risk of cardiovascular diseases, and hormonal imbalances.
  • Due to limited research on clostebol acetate specifically, the extent of these side effects is not fully understood.

Clostebol acetate exhibits significant biological activity as an anabolic agent. Its mechanism of action involves binding to androgen receptors, leading to enhanced protein synthesis and muscle growth. It modulates gene expression related to muscle development and metabolism. The compound is administered intramuscularly or topically, allowing it to exert its effects on target tissues effectively .

Pharmacokinetics

The pharmacokinetic profile indicates that clostebol acetate has a relatively short biological half-life and is rapidly metabolized in the body. Its effects can vary based on dosage and administration route, impacting its efficacy in promoting muscle mass and strength .

Clostebol acetate can be synthesized through various methods involving the modification of testosterone. Typical synthesis includes:

  • Chlorination: Introducing a chlorine atom at the 4-position of testosterone.
  • Esterification: Reacting the hydroxyl group at the 17-position with acetic anhydride or acetyl chloride to form clostebol acetate.

These steps are crucial for achieving the desired anabolic properties while minimizing unwanted side effects associated with other steroids .

Clostebol acetate is primarily used in dermatological applications for:

  • Topical Treatments: As part of ointments or creams for healing minor skin wounds, abrasions, and burns.
  • Veterinary Medicine: Occasionally used in veterinary practices for similar applications.

In some regions, it is available without prescription due to its topical application and limited systemic absorption .

Studies indicate that clostebol acetate interacts with various biochemical pathways:

  • Androgen Receptor Binding: It binds strongly to androgen receptors, mimicking testosterone's action.
  • Protein Synthesis Inhibition: It may inhibit protein synthesis by covalently bonding with specific amino acids in enzymes involved in metabolic pathways .

These interactions underline its potential therapeutic benefits as well as risks associated with excessive androgen exposure.

Clostebol acetate shares structural similarities with several other anabolic steroids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
TestosteroneNatural hormonePrecursor for many anabolic steroids
Nandrolone19-nor derivative of testosteroneLess androgenic activity compared to testosterone
MethandienoneMethylated derivative of testosteroneKnown for significant muscle mass gain
ChlorodehydromethyltestosteroneCombination of structures from clostebol and metandienoneUsed historically in doping programs

Clostebol acetate's unique chlorination at the 4-position distinguishes it from these compounds, providing a balance between anabolic efficacy and reduced androgenic effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

364.1805225 g/mol

Monoisotopic Mass

364.1805225 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

780ZZX4P14

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

855-19-6

Wikipedia

Clostebol_acetate

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Salomone A, Gerace E, Di Corcia D, Alladio E, Vincenti M, Kintz P. Hair analysis can provide additional information in doping and forensic cases involving clostebol. Drug Test Anal. 2018 Jul 24. doi: 10.1002/dta.2469. [Epub ahead of print] PubMed PMID: 30040250.
2: Maccaroni E, Mele A, Del Rosso R, Malpezzi L. Clostebol acetate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o1952-3. doi: 10.1107/S1600536811026560. Epub 2011 Jul 9. PubMed PMID: 22090994; PubMed Central PMCID: PMC3212337.
3: Crabbe P, Meyer UJ, Zhi ZL, Pieraccini G, O'Keeffe M, Van Peteghem C. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study. J Anal Toxicol. 2003 May-Jun;27(4):213-20. PubMed PMID: 12820743.
4: Crabbe P, Pieraccini G, Bartolucci G, Moneti G, Van Peteghem C. Influence of Helix pomatia enzyme preparations on the oxidative conversion of some clostebol acetate metabolites in urine. J Anal Toxicol. 2002 Mar;26(2):73-80. PubMed PMID: 11916018.
5: Crabbe P, Van Peteghem C, Salden M, Kohen F. Influence of the hapten conjugation site on the characteristics of antibodies generated against metabolites of clostebol acetate. J Agric Food Chem. 2000 Aug;48(8):3633-8. PubMed PMID: 10956161.
6: Walshe M, O'Keeffe M, Le Bizec B. Studies on the determination of chlorotestosterone and its metabolites in bovine urine. Analyst. 1998 Dec;123(12):2687-91. PubMed PMID: 10435324.
7: Vanoosthuyze K, Daeseleire E, Van Overbeke A, Van Peteghem C, Ermens A. Survey of the hormones used in cattle fattening based on the analysis of Belgian injection sites. Analyst. 1994 Dec;119(12):2655-8. PubMed PMID: 7879869.
8: Hendriks L, Gielen B, Leyssens L, Raus J. Screening for the illegal use of clostebol acetate in cattle by identification of its urinary metabolites. Vet Rec. 1994 Feb 19;134(8):192-3. PubMed PMID: 8171795.
9: Debruyckere G, de Sagher R, Van Peteghem C. Clostebol-positive urine after consumption of contaminated meat. Clin Chem. 1992 Sep;38(9):1869-73. PubMed PMID: 1526027.

Explore Compound Types